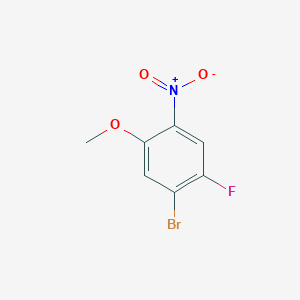

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Übersicht

Beschreibung

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Synthesis

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is involved in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is synthesized through a fluorination process. This compound is used for positron emission tomography (PET) imaging to study brain disorders, showcasing its critical role in medical diagnostics and research (Klok et al., 2006).

Polymer Solar Cells Enhancement

The molecule is also applied in the field of polymer solar cells. Specifically, its derivatives are used to improve the efficiency of polymer solar cells by enhancing excitonic dissociation at the donor-acceptor interface and reducing excitonic recombination. This results in a significant improvement in the power conversion efficiency (PCE) of these cells, demonstrating the compound's utility in renewable energy technologies (Fu et al., 2015).

Electronic and Molecular Structure Analysis

Research into the electronic and molecular structure of materials has also benefited from the use of this compound derivatives. Studies include examining the molecule's impact on the electronic properties of silicon surfaces, which has implications for silicon-based electronics and surface engineering (Hunger et al., 2006).

Advanced Material Synthesis

This chemical also plays a role in the synthesis of advanced materials, such as sterically protected diphosphene and fluorenylidenephosphine, which have applications in materials science and organophosphorus chemistry. The study of these materials contributes to our understanding of electronic perturbation and the design of novel phosphorus-containing compounds (Toyota et al., 2003).

Liquid Crystal Research

Another application involves the study of smectogenic compounds and their molecular ordering, which is crucial for the development of liquid crystal displays (LCDs) and other devices. Through detailed statistical and quantum mechanical analysis, researchers can better understand and predict the behavior of these materials in various conditions (Ojha & Pisipati, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

As a benzene derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzene derivatives typically undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Benzene derivatives can participate in various reactions such as friedel crafts acylation, nitration, and bromination .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The introduction of bromo, fluoro, methoxy, and nitro groups into a benzene ring can significantly alter the ring’s reactivity and the biological activity of the molecule .

Action Environment

The action of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Furthermore, its efficacy may be influenced by the pH and enzymatic environment in the body .

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)